Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate
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Overview
Description
Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate is a fascinating chemical compound with a unique structure that holds promise for various applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate typically involves a multi-step process. One common method includes the [4+3] annulation of an ortho-quinone methide and Morita-Baylis-Hillman carbonate using 1,4-Diazabicyclo[2.2.2]octane as a catalyst . This reaction forms the benzo[b]oxepine core, which is then further functionalized to introduce the methoxy and carboxamido groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]oxepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]oxepine derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.
Scientific Research Applications
Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Benzoxepine-1,2,3-triazol: Prepared via reaction of an azide analog with a terminal-alkyne derivative.
Oxazepine-dione analog: Synthesized from quinone methide and Morita-Baylis-Hillman carbonate.
Epoxide derivatives: Prepared from epoxide derivative and m-chloroperbenzoic acid.
Uniqueness
Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new materials and potential therapeutic agents.
Properties
IUPAC Name |
methyl 3-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-24-17-6-7-18-15(12-17)10-13(8-9-26-18)19(22)21-16-5-3-4-14(11-16)20(23)25-2/h3-12H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAGSINGCFREKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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